![molecular formula C23H29NO2 B14156197 5-[Tert-butyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol CAS No. 375356-04-0](/img/structure/B14156197.png)
5-[Tert-butyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[Tert-butyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a hydroxyethylamino group, and a diphenylpent-3-yn-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Tert-butyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The specific methods can vary depending on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions
5-[Tert-butyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5-[Tert-butyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[Tert-butyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-[Tert-butyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol include:
5-tert-Butyl-2-hydroxybenzaldehyde: A compound with a similar tert-butyl group and hydroxy functional group.
tert-Butyl 2-[(2-hydroxyethyl)amino]acetate: A compound with a similar hydroxyethylamino group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
375356-04-0 |
|---|---|
Molecular Formula |
C23H29NO2 |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
5-[tert-butyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol |
InChI |
InChI=1S/C23H29NO2/c1-22(2,3)24(18-19-25)17-11-10-16-23(26,20-12-6-4-7-13-20)21-14-8-5-9-15-21/h4-9,12-15,25-26H,16-19H2,1-3H3 |
InChI Key |
OXBRXFZGRRBMQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(CCO)CC#CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
solubility |
47.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



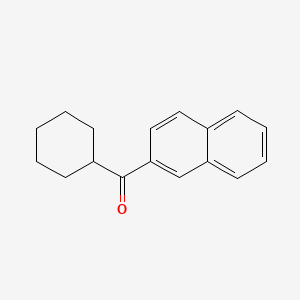

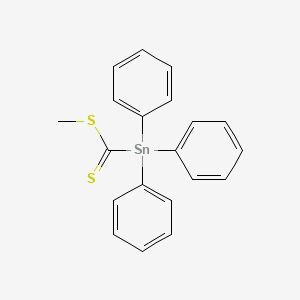
![3-[(4-Chlorophenyl)methyl]-1-(4-chloropyridin-2-yl)pyrrolidine-2,5-dione](/img/structure/B14156148.png)
![{4-[(z)-(4-Phosphonophenyl)-nno-azoxy]phenyl}phosphonic acid](/img/structure/B14156152.png)
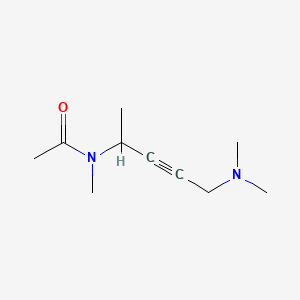
![5-Amino-1-phenyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14156154.png)

![3-(3-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14156159.png)
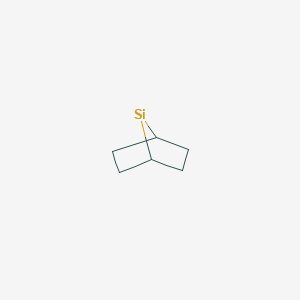
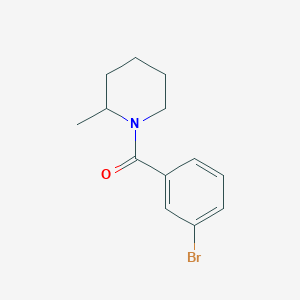
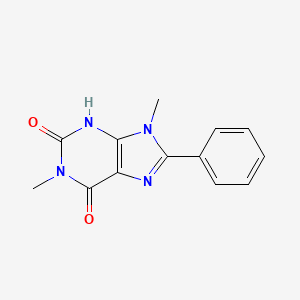
![ethyl 2-[[2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetyl]amino]benzoate](/img/structure/B14156184.png)
